

An In-depth Technical Guide to the Structure and Stereochemistry of D-Alloisoleucine

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Compound of Interest

Compound Name: *Alloisoleucine, D-*

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This technical guide provides a comprehensive overview of the structure, stereochemistry, and key experimental methodologies related to D-alloisoleucine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this non-proteinogenic amino acid.

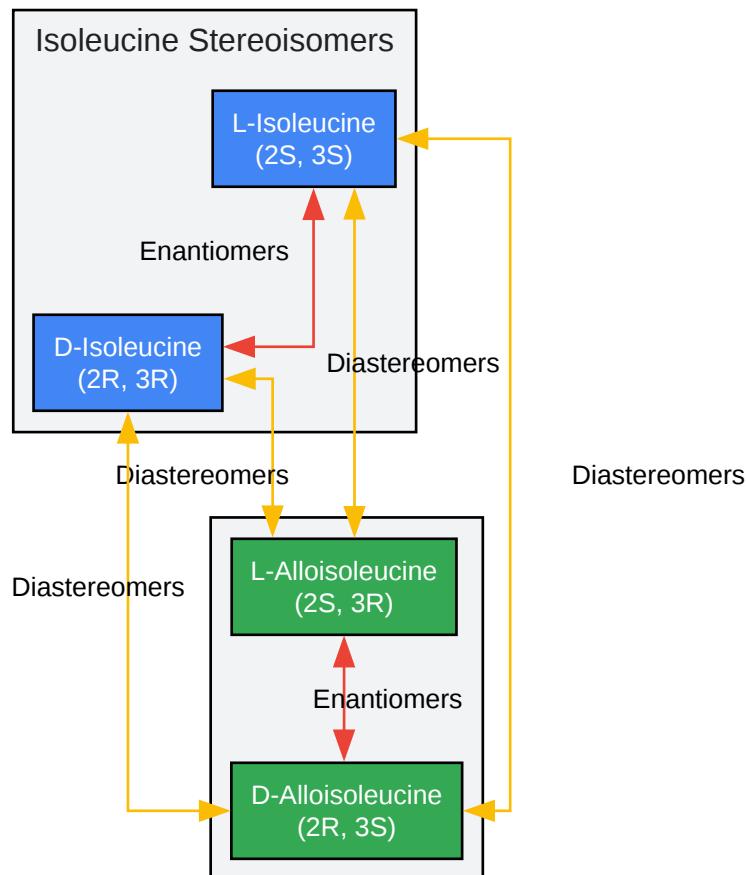
Introduction to Isoleucine Stereoisomers

Isoleucine is an essential amino acid notable for possessing two chiral centers at its α -carbon (C2) and β -carbon (C3). This structural feature gives rise to four distinct stereoisomers.[\[1\]](#)[\[2\]](#) These stereoisomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:

- L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid): The naturally occurring isomer incorporated into proteins.[\[2\]](#)
- D-isoleucine ((2R, 3R)-2-amino-3-methylpentanoic acid): The enantiomer of L-isoleucine.[\[2\]](#)
- L-alloisoleucine ((2S, 3R)-2-amino-3-methylpentanoic acid): A diastereomer of L-isoleucine.
- D-alloisoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid): The enantiomer of L-alloisoleucine and the focus of this guide.[\[2\]](#)[\[3\]](#)

D-amino acids, including D-alloisoleucine, are found in various organisms and are involved in a range of physiological functions, often differing from their L-counterparts.[\[1\]](#)[\[4\]](#) D-alloisoleucine

is also a constituent of certain peptide antibiotics and is a valuable starting material in the synthesis of other important molecules, such as the γ -amino acid isostatine.[\[5\]](#)[\[6\]](#)



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Stereoisomeric relationships of isoleucine.

Structure and Stereochemistry of D-Alloisoleucine

D-Alloisoleucine is a diastereomer of L-isoleucine.[\[7\]](#) Its systematic IUPAC name is (2R, 3S)-2-amino-3-methylpentanoic acid.[\[3\]](#) The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules applied to its two chiral centers:

- α -carbon (C2): The configuration is 'R' (Rectus). The priority of the substituents is: $-\text{NH}_2 > -\text{COOH} > -\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3 > -\text{H}$.
- β -carbon (C3): The configuration is 'S' (Sinister). The priority of the substituents is: $-\text{CH}(\text{NH}_2)\text{COOH} > -\text{CH}_2\text{CH}_3 > -\text{CH}_3 > -\text{H}$.

The distinct three-dimensional arrangement of atoms in D-alloisoleucine, compared to its other stereoisomers, results in unique physical and chemical properties.

Physicochemical Properties

The quantitative data for D-alloisoleucine are summarized in the table below, providing a basis for its identification and differentiation from other isoleucine stereoisomers.

Property	Value	Reference
IUPAC Name	(2R,3S)-2-amino-3-methylpentanoic acid	[3]
Molecular Formula	C6H13NO2	[3][8]
Molecular Weight	131.17 g/mol	[3]
CAS Number	1509-35-9	
Appearance	White to off-white powder	
Melting Point	291 °C (decomposes)	[9]
Optical Activity	$[\alpha]_{D}^{20} -38^{\circ}$ in 6 M HCl	
InChI Key	AGPKZVBTJJNPAG-CRCLSGQSA-N	[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of D-alloisoleucine are critical for research and development.

Several synthetic routes to D-alloisoleucine have been developed.[5][6] One common approach involves the epimerization of L-isoleucine at the C-2 position, followed by the resolution of the resulting diastereomeric mixture.

Protocol: Epimerization of L-Isoleucine followed by Enzymatic Resolution

This method involves two main stages: the conversion of L-isoleucine into a mixture of L-isoleucine and D-alloisoleucine, and the subsequent separation of this mixture.

- Acetylation and Epimerization:

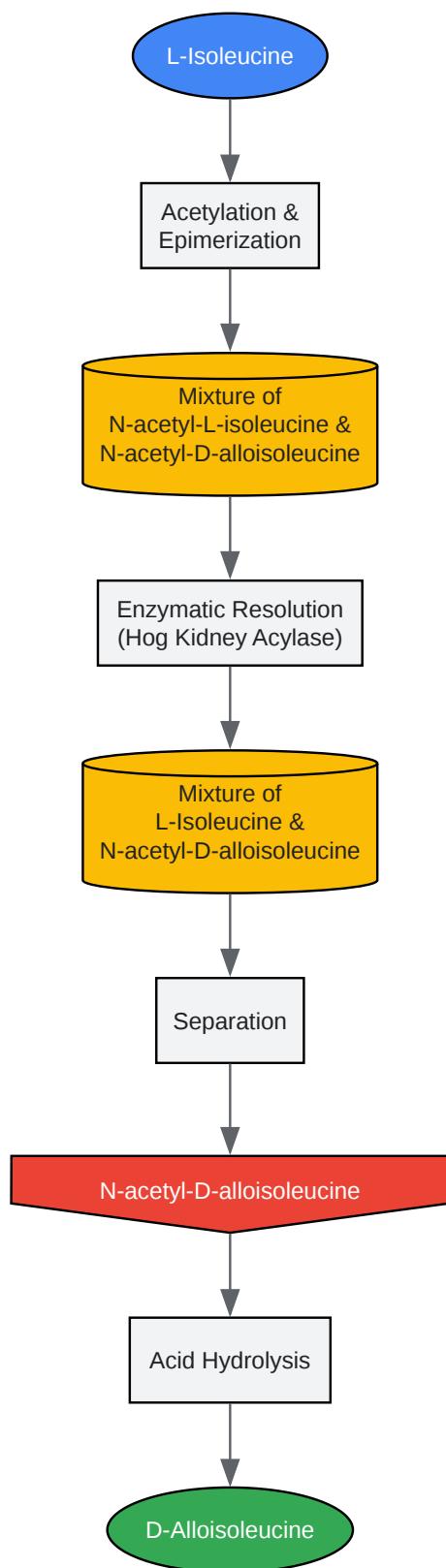
- L-isoleucine is acetylated to protect the amino group.
- The resulting N-acetyl-L-isoleucine is then subjected to epimerization at the α -carbon (C-2) under basic conditions (e.g., in the presence of acetic anhydride and a base), yielding a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine.[\[6\]](#)

- Enzymatic Resolution:

- The mixture of N-acetylated diastereomers is treated with an enzyme, such as hog kidney acylase.[\[5\]](#)[\[6\]](#)
- This enzyme selectively hydrolyzes the N-acetyl group from the L-isomer (N-acetyl-L-isoleucine) to yield L-isoleucine and acetic acid, leaving the N-acetyl-D-alloisoleucine unchanged.

- Separation and Hydrolysis:

- The resulting mixture contains L-isoleucine and N-acetyl-D-alloisoleucine. These can be separated based on differences in their physical properties (e.g., solubility).
- The isolated N-acetyl-D-alloisoleucine is then hydrolyzed (e.g., by heating with a dilute acid) to remove the acetyl group, yielding pure D-alloisoleucine.



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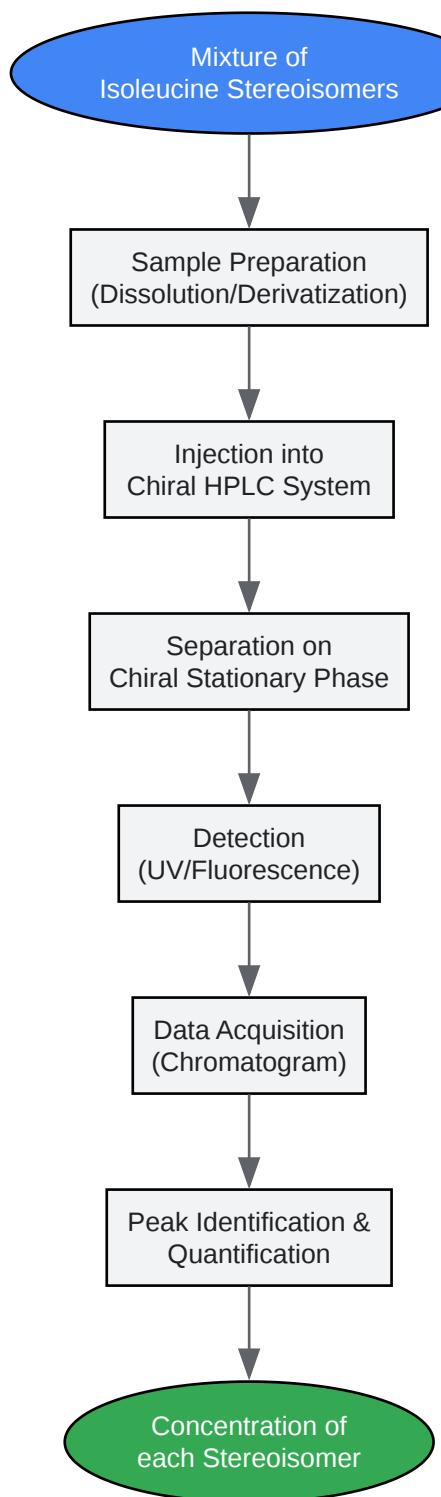
Workflow for the synthesis of D-alloisoleucine.

The separation and identification of isoleucine stereoisomers are challenging due to their similar structures.^{[1][4]} Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: Separation of Isoleucine Stereoisomers by Chiral HPLC

- Sample Preparation:
 - A standard mixture containing all four isoleucine stereoisomers (or the experimental sample) is dissolved in a suitable solvent, which is compatible with the mobile phase.
 - For enhanced detection, especially at low concentrations, derivatization with a fluorogenic reagent can be performed.^[2] A common derivatizing agent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).^{[1][4]}
- Chromatographic System:
 - Column: A chiral stationary phase (CSP) is essential. The choice of column depends on the specific separation required. For instance, a pentabromobenzyl-modified silica gel (PBr column) has been shown to be effective for separating isoleucine stereoisomers.^{[1][4]}
 - Mobile Phase: A suitable mobile phase, typically a mixture of organic solvents (e.g., acetonitrile) and aqueous buffers, is used to elute the compounds. The composition is optimized to achieve the best separation.
 - Detector: A UV or fluorescence detector is used to monitor the eluting compounds.^[2]
- Chromatographic Separation:
 - The prepared sample is injected into the HPLC system.
 - The stereoisomers interact differently with the chiral stationary phase as they are carried through the column by the mobile phase.
 - These differential interactions cause each stereoisomer to travel at a different rate, resulting in their separation and elution from the column at distinct retention times.
- Data Analysis:

- The retention times of the peaks in the sample chromatogram are compared to those of a known standard mixture to identify each stereoisomer.
- The area under each peak is proportional to the concentration of that isomer, allowing for quantification.



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Analytical workflow for stereoisomer separation.

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